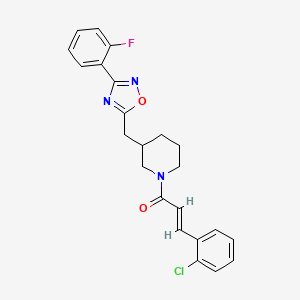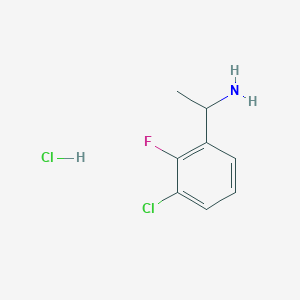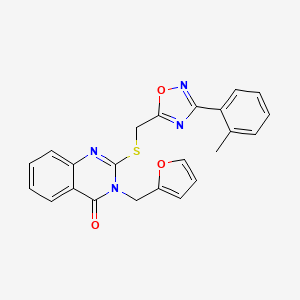
1-(4-(3-Methyl-1,2,4-oxadiazol-5-yl)phenyl)-3-(thiophen-2-ylmethyl)urea
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
The compound "1-(4-(3-Methyl-1,2,4-oxadiazol-5-yl)phenyl)-3-(thiophen-2-ylmethyl)urea" is a derivative of diaryl urea, which is a significant fragment in medicinal chemistry. Diaryl ureas have been extensively studied for their potential as anticancer agents, with various derivatives showing promising results against different cancer cell lines. The compound is related to the class of compounds that have been synthesized and evaluated for their biological activity, particularly in the context of cancer research.
Synthesis Analysis
The synthesis of related diaryl urea derivatives typically involves structure-based design and efficient synthetic routes. For instance, a series of 1-phenyl-3-(5-(pyrimidin-4-ylthio)-1,3,4-thiadiazol-2-yl)urea derivatives were synthesized and showed potent activity against human chronic myeloid leukemia (CML) cell line K562 . Similarly, 1-aryl-3-[4-(pyridin-2-ylmethoxy)phenyl]urea derivatives were designed and synthesized, demonstrating significant antiproliferative effects on various cancer cell lines . These studies suggest that the synthesis of the compound would likely follow a similar approach, utilizing structure-activity relationship (SAR) analysis to optimize the biological activity.
Molecular Structure Analysis
The molecular structure of diaryl urea derivatives is crucial for their biological activity. The presence of azole rings, such as 1,2,4-oxadiazol and 1,3,4-thiadiazol, in the molecular structure has been associated with anticancer activity. The substitution patterns on the phenyl rings and the nature of the linkers, such as methoxy or thio groups, play a significant role in determining the potency and selectivity of these compounds . The molecular structure of "1-(4-(3-Methyl-1,2,4-oxadiazol-5-yl)phenyl)-3-(thiophen-2-ylmethyl)urea" would be expected to contribute to its biological activity through interactions with target proteins, possibly by inhibiting kinase activity or disrupting signaling pathways.
Chemical Reactions Analysis
The chemical reactions involved in the synthesis of diaryl urea derivatives often include the fusion of acylhydrazine with urea to form azole rings, as seen in the synthesis of 1,2,4-triazolin-5-one and 1,3,4-oxadiazolin-5-one derivatives . These reactions can lead to the formation of various by-products, which necessitates careful optimization and purification steps to obtain the desired compounds with high purity. The chemical reactivity of the compound would be influenced by the presence of the azole ring and the urea moiety, which are key functional groups in these types of reactions.
Physical and Chemical Properties Analysis
The physical and chemical properties of diaryl urea derivatives, such as solubility, stability, and melting point, are important for their pharmacological profile. These properties can affect the compound's bioavailability, distribution, metabolism, and excretion. The presence of substituents like trifluoromethyl or pyridinyl groups can enhance the lipophilicity of the compounds, potentially improving their cell membrane permeability . The specific physical and chemical properties of "1-(4-(3-Methyl-1,2,4-oxadiazol-5-yl)phenyl)-3-(thiophen-2-ylmethyl)urea" would need to be determined experimentally to fully understand its pharmacokinetic characteristics.
properties
IUPAC Name |
1-[4-(3-methyl-1,2,4-oxadiazol-5-yl)phenyl]-3-(thiophen-2-ylmethyl)urea |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H14N4O2S/c1-10-17-14(21-19-10)11-4-6-12(7-5-11)18-15(20)16-9-13-3-2-8-22-13/h2-8H,9H2,1H3,(H2,16,18,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IRBCKOFAHAYPLF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NOC(=N1)C2=CC=C(C=C2)NC(=O)NCC3=CC=CS3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H14N4O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
314.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(4-(3-Methyl-1,2,4-oxadiazol-5-yl)phenyl)-3-(thiophen-2-ylmethyl)urea | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![(4,5,6,7-Tetrahydropyrazolo[1,5-a]pyridin-2-yl)(4-(1-(thiophen-2-yl)cyclopentanecarbonyl)piperazin-1-yl)methanone](/img/structure/B2517194.png)
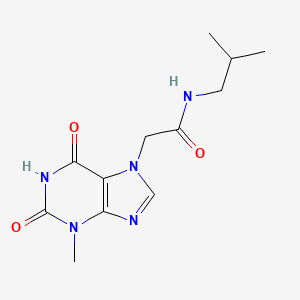
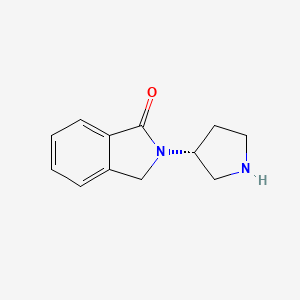
![N~4~-(4-methylphenyl)-1-phenyl-N~6~-(prop-2-en-1-yl)-1H-pyrazolo[3,4-d]pyrimidine-4,6-diamine](/img/structure/B2517199.png)
![8-fluoro-2-(2-methylthiazole-4-carbonyl)-3,4-dihydro-1H-dipyrido[1,2-a:4',3'-d]pyrimidin-11(2H)-one](/img/structure/B2517200.png)
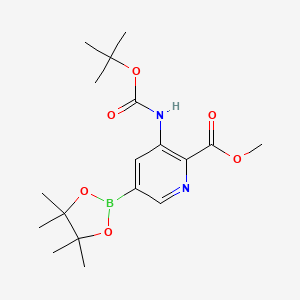
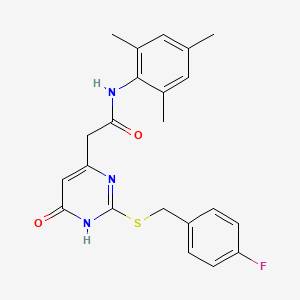
![4-Chlorothieno[2,3-d]pyrimidine-6-boronic acid](/img/structure/B2517205.png)

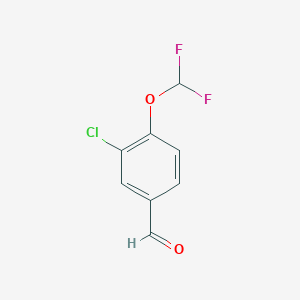
![5-benzyl-3-oxo-2-phenyl-N-(4-(trifluoromethyl)phenyl)-3,5-dihydro-2H-pyrazolo[4,3-c]pyridine-7-carboxamide](/img/structure/B2517210.png)
